molecular formula C20H22Cl2N2OS B2862604 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one CAS No. 768287-86-1

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one

Cat. No.: B2862604
CAS No.: 768287-86-1
M. Wt: 409.37
InChI Key: ZCKVJSJWRBVJJA-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with chlorinated aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one typically involves multiple steps:

  • Formation of the Piperazine Intermediate:

      Starting Materials: 5-Chloro-2-methylphenylamine and piperazine.

      Reaction: The amine reacts with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

      Conditions: Reflux for several hours, followed by cooling and purification.

  • Thioether Formation:

      Starting Materials: 4-Chlorothiophenol and the piperazine intermediate.

      Reaction: The piperazine intermediate is reacted with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.

      Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Final Coupling:

      Starting Materials: The thioether intermediate and a suitable acylating agent.

      Reaction: The thioether intermediate undergoes acylation to form the final product.

      Conditions: This step may involve the use of acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antipsychotic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethanone
  • 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one

Comparison:

  • Structural Differences: Variations in the position of the chlorine atoms and the length of the carbon chain.
  • Unique Features: The specific substitution pattern in 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one may confer unique binding properties and biological activities compared to its analogs.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2OS/c1-14-3-4-17(22)13-19(14)23-9-11-24(12-10-23)20(25)15(2)26-18-7-5-16(21)6-8-18/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVJSJWRBVJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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